Cefaloram
Description
Historical Context of Cephalosporin (B10832234) Discovery and Development
The journey of cephalosporins began in 1945 when Italian pharmacologist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium (now known as Acremonium strictum), from a sewage outfall in Sardinia. nih.govnih.govoup.com Brotzu observed that cultures of this mold produced substances with antibiotic activity against Salmonella typhi, the bacterium responsible for typhoid fever. wikipedia.org This initial discovery set the stage for further investigation at the Sir William Dunn School of Pathology at the University of Oxford. nih.gov
In 1953, researchers Guy Newton and Edward Abraham, while studying the products of Brotzu's fungus, discovered a substance they named cephalosporin C. nih.govoup.com This compound was found to possess a β-lactam ring and, crucially, was resistant to hydrolysis by penicillinase, an enzyme that inactivates penicillin and was a major cause of bacterial resistance at the time. nih.gov Although cephalosporin C itself had only modest antibacterial activity, its unique structure was of great scientific interest. nih.govwikipedia.org
A pivotal breakthrough was the isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA). nih.govwikipedia.org The isolation of 7-ACA was analogous to the discovery of the 6-aminopenicillanic acid nucleus for penicillins and became the foundational building block for creating a vast number of semi-synthetic cephalosporin derivatives. nih.govnih.govubbcluj.ro By modifying the side chains attached to the 7-ACA core, scientists could develop new compounds with improved potency and a broader spectrum of activity, leading to the first generation of cephalosporin antibiotics launched in the 1960s. wikipedia.org
Cefaloram as a First-Generation Cephalosporin and Model Compound for β-Lactam Studies
This compound is classified as a first-generation cephalosporin. This generation is characterized by its strong activity against Gram-positive bacteria, including staphylococci and streptococci, but has limited activity against Gram-negative organisms. The development of this compound itself was a key step, representing a cephalosporin analogue of benzylpenicillin with enhanced stability against certain bacterial enzymes.
Beyond its historical context, this compound is primarily utilized in research as a model compound for the study of β-lactam antibiotics. Its classic cephalosporin structure allows investigators to explore the chemical properties, stability, and reactivity of the cephem nucleus. It is frequently employed in biological studies to investigate mechanisms of bacterial resistance.
A significant modern application of this compound as a model compound is in the development of novel therapeutic strategies, such as cephalosporin-3'-diazeniumdiolates (C3Ds). encyclopedia.pub In this research, this compound's structure is linked to a nitric oxide (NO) donor molecule. encyclopedia.pubresearchgate.net The resulting prodrug, such as DEA-C3D, is designed so that the β-lactam ring of the this compound component is cleaved by bacterial β-lactamase enzymes. encyclopedia.pubresearchgate.net This cleavage triggers the release of nitric oxide, which can induce the dispersal of bacterial biofilms. encyclopedia.pub In these C3D constructs, this compound serves as a highly specific, enzyme-triggered delivery vehicle rather than as a direct antibacterial agent, underscoring its value as a structural scaffold in research. researchgate.netmdpi.com
Structural Classification and Core Cephem Architecture
This compound belongs to the cephalosporin subgroup within the larger β-lactam family of antibiotics. All β-lactam antibiotics are defined by the presence of a four-membered β-lactam ring, which is essential for their mechanism of action.
The core structure of all cephalosporins is the cephem nucleus. wikipedia.org This nucleus is a bicyclic system composed of the four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. This six-membered ring distinguishes cephalosporins from penicillins, which feature a five-membered thiazolidine (B150603) ring fused to the β-lactam ring.
The specific chemical identity of this compound is defined by the side chains attached to its core cephem structure. Its formal IUPAC name is (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. nih.gov The key substitutions are:
A phenylacetyl side chain at position 7 of the cephem nucleus. This group significantly influences the compound's antibacterial spectrum and activity. wikipedia.org
An acetoxymethyl group at position 3. Substitutions at this position generally affect the compound's pharmacological properties. wikipedia.org
These structural modifications on the fundamental 7-ACA core give this compound its characteristic properties as a first-generation cephalosporin.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | nih.govmedkoo.com |
| Molecular Formula | C₁₈H₁₈N₂O₆S | nih.gov |
| Molecular Weight | 390.4 g/mol | nih.gov |
| CAS Number | 859-07-4 | medkoo.com |
Table 2: Classification of this compound
| Classification Level | Name | Defining Feature |
|---|---|---|
| Antibiotic Family | β-Lactam | Presence of a β-lactam ring |
| Subgroup | Cephalosporin | β-lactam ring fused to a dihydrothiazine ring (Cephem nucleus) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-10(21)26-8-12-9-27-17-14(16(23)20(17)15(12)18(24)25)19-13(22)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)/t14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFCPYKUMJBHBH-RHSMWYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046106 | |
| Record name | Cefaloram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859-07-4 | |
| Record name | Cephalosporin G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefaloram [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefaloram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefaloram | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CEFALORAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3086GQJ9Z | |
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Synthetic Methodologies and Chemical Derivatization of Cefaloram
Core Synthetic Routes for Cefaloram
The primary synthetic pathway for this compound involves the acylation of 7-Aminocephalosporanic Acid (7-ACA) chemicalbook.com. 7-ACA is a crucial synthon for the synthesis of various cephalosporin (B10832234) antibiotics wikipedia.org.
This compound is synthesized through the reaction of 7-Aminocephalosporanic Acid (7-ACA) with Phenylacetyl Chloride chemicalbook.com. This reaction involves the introduction of a phenylacetyl side chain at the 7-amino group of the 7-ACA nucleus.
The acylation of 7-ACA with phenylacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the free amino group at the 7-position of 7-ACA acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This leads to the displacement of the chloride ion and the formation of an amide bond, linking the phenylacetyl moiety to the cephalosporin core researchgate.net.
The efficiency and selectivity of the acylation reaction are influenced by various reaction parameters and the choice of solvent system. Anhydrous tetrahydrofuran (B95107) (THF) is a reported solvent system for the reaction of 7-ACA derivatives with phenylacetyl chloride . The use of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the acylation process . Temperature control is also critical; for instance, maintaining temperatures between -10°C and 0°C can prevent racemization during the acylation of 7-ACA derivatives . The product can be isolated through crystallization from methanol/water mixtures .
While p-nitrobenzyl bromide and N-bromosuccinimide (NBS) are not directly involved in the core acylation of 7-ACA to form this compound, they are significant reagents in the broader context of cephalosporin chemistry and derivatization.
p-nitrobenzyl bromide : This compound is widely used for the esterification of carboxylic acids, particularly when deprotection is required, such as in the synthesis of β-lactam antibiotic analogs and cephalosporin analogs patsnap.comgoogleapis.com. It can be used to protect the carboxyl group at position 4 of cephalosporin derivatives core.ac.uk. For example, 4-methoxybenzyl (PMB) esters are used to protect the carboxyl group at position 4 to prevent unwanted reactivity during subsequent steps, with esterification achieved by reacting the free acid with 4-methoxybenzyl chloride in the presence of a base .
N-bromosuccinimide (NBS) : NBS is a versatile brominating agent used in organic chemistry for radical substitution, electrophilic addition, and electrophilic substitution reactions missouri.eduwikiwand.comnih.gov. In cephalosporin chemistry, NBS can be employed for allylic and benzylic bromination wikiwand.comcdnsciencepub.comgoogle.com. For instance, it has been used to convert penicillin S-oxides into sulfinyl bromides, which can then be transformed into cephalosporin S-oxides oup.com. It can also be used in the cyclization reactions to synthesize cephalosporins with heterocyclic groups at the C-3 position koreascience.kr. The reaction of NBS with a Δ2-cephalosporin ester compound can form a 3-bromomethyl-Δ2-cephalosporin ester intermediate, which then reacts with a nucleophilic substance to displace the bromine google.com.
Chemical Reactions and Modifications of this compound
Chemical modifications of cephalosporin compounds, including this compound, often aim to alter their properties or create new derivatives.
Oxidation is a common chemical modification for sulfur-containing β-lactam antibiotics like cephalosporins. The sulfur atom in the dihydrothiazine ring of cephalosporins can undergo oxidation to form sulfoxide (B87167) derivatives. For example, penicillin S-oxides can be reacted with N-bromosuccinimide to yield sulfinyl bromides, which are then converted into cephalosporin S-oxides oup.com. While specific oxidation pathways for this compound are not detailed in the provided search results, the general principle of sulfur oxidation in cephalosporins suggests the potential for sulfoxide and sulfone derivative formation.
Reduction Reactions and Functional Group Alterations
In organic synthesis, functional group transformations are fundamental processes that enable the modification of molecules to achieve desired properties organic-synthesis.comorganic-chemistry.org. Reduction reactions, a subset of these transformations, typically involve an increase in the number of carbon-hydrogen bonds or a decrease in the number of carbon-heteroatom bonds nih.govchemeurope.com. While specific detailed research findings on reduction reactions applied solely to this compound are not extensively documented in the available literature, the cephalosporin scaffold, to which this compound belongs, is amenable to various functional group alterations and reductions.
A notable reduction reaction in the broader synthesis of cephalosporin antibiotics involves the conversion of cephalosporin sulfoxides to their corresponding sulfide (B99878) forms google.com. This transformation is crucial in certain synthetic pathways, allowing for the generation of the active cephalosporin molecule from a sulfoxide intermediate google.com. General functional group interconversions can also be applied to modify various parts of the cephalosporin structure, including the acetyl group and acylamino side chain, to yield new generations of cephalosporins with altered spectra of activity open.edu.
Substitution Reactions, Particularly at the β-Lactam Ring and C3' Position
The cephalosporin nucleus provides key positions for chemical derivatization, significantly influencing the compound's biological activity and stability. The C3 and C7 positions of the bicyclic nucleus are particularly important, offering extensive opportunities for introducing diverse side chains wikidoc.org. Substitutions at the C3' position (the acetoxymethyl group in this compound) and the C7 position (the phenylacetylamino group in this compound) are critical for modulating antibacterial activity and resistance to β-lactamases wikipedia.orgwikipedia.orgwikidoc.orgnih.gov.
Table 1: Key Substitution Positions in Cephalosporins
| Position | Typical Impact of Substitution | Examples of Modifications |
| C3' | Affects pharmacology, protein binding, and prodrug activation wikipedia.org | Nitrogen heterocycles, diazeniumdiolates, quinolones, cyclic disulfides organic-synthesis.com |
| C7 | Affects antibacterial activity and β-lactamase stability wikipedia.orgwikidoc.orgnih.gov | Acylamino side chains, aminothiazole rings, α-iminomethoxy groups open.eduwikipedia.org |
Substitution reactions at the C3' position are frequently employed. For instance, the direct synthesis of 3-iodomethyl cephalosporin esters from 3-acetoxy- and 3-carbamoylmethyl analogues can be achieved through trimethylsilyl (B98337) iodide (TMSI) mediated chemistry. This approach also facilitates the "one-pot" conversion of related cephalosporins, such as sodium cephalothin, into C-3 heterocycle-substituted derivatives. The C7 position is a primary site for acylation reactions to introduce specific side chains that define the antibacterial spectrum and generation of the cephalosporin nih.gov.
Synthesis of this compound Derivatives
The this compound scaffold has served as a foundation for the synthesis of various derivatives aimed at improving its therapeutic profile, including enhanced activity against resistant strains and novel mechanisms of action.
Derivatives with Modified Side Chains (e.g., 3'-nitrogen heterocyclic substituents)
The incorporation of nitrogen heterocyclic substituents at the C3' position is a significant strategy in cephalosporin chemistry. Nitrogen heterocycles are widely utilized in drug design due to their diverse structural and functional properties. Cephalosporin derivatives featuring various 3'-nitrogen heterocyclic substituents have been synthesized, with some exhibiting antibacterial activities comparable to existing cephalosporins. Examples include aminothiazolylcephalosporin derivatives with pyridinylethenyl groups at the C-3 position, which have shown antibacterial activity against Staphylococcus aureus. The synthesis of cephalosporin derivatives with thiophene (B33073) side chains and amino-thiadiazol side chains has also been explored, demonstrating the versatility of modifications at these positions organic-chemistry.org.
Derivatives Incorporating Cyclic Disulfide Moieties
A promising area of this compound derivatization involves the incorporation of cyclic disulfide moieties. These modifications have been investigated for their potential to enhance antibiotic activity, particularly against drug-resistant bacterial strains and biofilms organic-chemistry.org. Studies have shown that cephalosporin derivatives with cyclic disulfide modifications can exhibit improved activity against both Gram-positive and Gram-negative bacteria, as well as a reduction in biofilm formation.
For example, the incorporation of asparagusic acid, a cyclic disulfide, into cephalosporin derivatives has been found to be effective in improving activity against Gram-negative strains. In contrast, some lipoic acid-based side chains have shown a decrease in activity. The proposed mechanism for the enhanced activity of these derivatives is an improvement in antibiotic penetration or retention within bacterial cells.
Table 2: Antimicrobial Activity of Cephalosporin Derivatives with Cyclic Disulfides (Illustrative Data)
| Compound Type | Cyclic Disulfide Moiety | Effect on Gram-Negative Strains | Effect on Biofilm Formation |
| Derivative A | Asparagusic Acid | Improved activity | Successful inhibition |
| Derivative B | Lipoic Acid | Decreased activity | Not specified |
Dual-Action Cephalosporin Derivatives with Quinolone Moieties
Dual-action cephalosporins represent a strategy to combine the antibacterial mechanisms of a β-lactam with another class of antibiotic, such as quinolones, into a single molecular entity. These hybrid compounds aim to achieve a broader spectrum of activity and overcome resistance mechanisms. An example is Ro 23-9424, a broad-spectrum antibacterial agent composed of a cephalosporin and a quinolone moiety. This compound initially acts as a cephalosporin, and its decomposition products then exhibit quinolone activity.
The synthesis of such derivatives often involves linking quinolones to the 3'-position of the cephalosporin scaffold through various functional groups, such as quaternary nitrogen or carbamate (B1207046) functions. These linked compounds have demonstrated a broad antibacterial spectrum, suggesting a dual mode of action derived from both cephalosporin-like and quinolone-like activities.
Development of Prodrugs Based on this compound Scaffold
The this compound scaffold has been a crucial starting point for the development of prodrugs, particularly cephalosporin-3'-diazeniumdiolates (C3Ds) organic-synthesis.com. These prodrugs are designed to locally release nitric oxide (NO), a molecule with antimicrobial and antibiofilm properties, upon activation by bacterial β-lactamases organic-synthesis.com.
The design principle involves covalently linking a diazeniumdiolate NO donor to the 3'-position of a cephalosporin, such as this compound organic-synthesis.com. When bacterial β-lactamases cleave the β-lactam ring of the prodrug, an unstable diazeniumdiolate anion (NONOate) is released, which then spontaneously emits NO. This targeted release of NO at infection sites, particularly within biofilms, helps to maximize NO delivery while minimizing systemic exposure oup.com.
First-generation C3Ds, including those derived from this compound, incorporated the 7-phenacetyl group oup.com. Notable examples include:
PYRRO ((Z)-2-((7-((R)-2-amino-2-phenylacetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methoxy)-1-(pyrrolidin-1-yl)diazene 1-oxide)-cefaloram 1 : Derived from this compound, this compound carried the 7-phenacetyl group and was designed to serve as a β-lactamase-triggered NO carrier.
DEA-C3D (DiEthylAmin-Cephalosporin-3'-Diazeniumdiolate) : This prototypical C3D also contains the phenacetyl side chain of this compound and a diazeniumdiolate NO donor oup.comorganic-synthesis.com. DEA-C3D has been shown to initiate the dispersal of Pseudomonas aeruginosa biofilms oup.com.
These this compound-based prodrugs are significant as they not only release NO to disperse biofilms but can also retain direct β-lactam mediated antibacterial activity, offering a dual therapeutic approach against bacterial infections, especially those involving biofilms.
Molecular Mechanisms of Cefaloram S Antimicrobial Activity
Inhibition of Penicillin-Binding Proteins (PBPs)
The primary molecular target of Cefaloram is a group of bacterial enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall. nih.govncats.io These proteins, which include transpeptidases, carboxypeptidases, and transglycosylases, play a vital role in the terminal stages of peptidoglycan synthesis. biomol.comtaylorandfrancis.com Peptidoglycan is a critical polymer that provides mechanical strength and rigidity to the bacterial cell wall. wikipedia.orgwikipedia.orgmicrobenotes.com By binding to and inactivating these enzymes, this compound effectively halts the construction and maintenance of this essential protective layer. nih.govnih.gov The (6R,7R) stereochemical configuration of this compound's core structure is fundamental for its effective interaction with PBPs.
The antimicrobial action of this compound is initiated by the binding of its characteristic β-lactam ring to the active site of PBPs. nih.gov This active site contains a critical serine residue that is normally involved in catalyzing the transpeptidation reaction of cell wall synthesis. wikipedia.orgbiomol.com this compound's β-lactam ring forms a stable, covalent acyl-enzyme complex with this serine residue. wikipedia.orgnih.gov This acylation reaction is highly efficient and essentially irreversible, effectively inactivating the PBP. biomol.com The formation of this stable complex prevents the enzyme from carrying out its normal function of cross-linking the peptidoglycan chains, which is a fatal blow to the bacterium. nih.govbiomol.com
Table 1: Key Molecular Interactions in PBP Inhibition
| Interacting Molecule | Target Site | Type of Interaction | Consequence |
|---|---|---|---|
| This compound (β-Lactam Ring) | PBP Active Site (Serine Residue) | Covalent Acylation | Irreversible Enzyme Inactivation |
The ability of this compound to effectively target PBPs stems from its structural similarity to the natural substrate of these enzymes. wikipedia.org The terminal portion of the peptidoglycan precursor peptides is a D-alanyl-D-alanine (D-Ala-D-Ala) motif. wikipedia.orgmicrobenotes.comresearchgate.net PBPs recognize and bind to this motif to catalyze the cross-linking reaction. wikipedia.org The strained four-membered β-lactam ring of this compound mimics the three-dimensional conformation of the D-Ala-D-Ala dipeptide. researchgate.net This structural mimicry allows the antibiotic to fit into the PBP active site, where it acts as a suicide substrate, leading to the acylation and inactivation of the enzyme. biomol.com
Disruption of Bacterial Cell Wall Synthesis
The inactivation of PBPs by this compound directly leads to the disruption of bacterial cell wall synthesis. nih.govwikipedia.orgnih.gov The bacterial cell wall is a dynamic structure that must be constantly remodeled and reinforced, especially during growth and division. nih.gov Without functional PBPs, the bacterium is unable to properly construct or repair its peptidoglycan layer. nih.gov
The critical function of PBPs that is inhibited by this compound is the transpeptidation reaction, which creates peptide cross-links between adjacent glycan chains in the peptidoglycan sacculus. nih.govwikipedia.orgnih.gov These cross-links are responsible for the mesh-like structure that gives the cell wall its strength and rigidity. wikipedia.org By inactivating the transpeptidase function of PBPs, this compound prevents the formation of these essential cross-links. nih.govyoutube.com The result is the assembly of a weakened peptidoglycan network that lacks the necessary structural integrity. nih.gov
The inhibition of peptidoglycan cross-linkage has a catastrophic effect on the bacterial cell wall's structural integrity. nih.govwikipedia.org As the bacterium continues to grow and expand, the weakened cell wall can no longer withstand the high internal osmotic pressure. biomol.com This leads to the formation of weak spots in the cell wall, causing the cell to bulge and eventually rupture in a process known as lysis, ultimately resulting in bacterial death. nih.govbiomol.com
Table 2: Consequences of this compound Action on Bacterial Cell Wall
| Mechanism | Target Process | Molecular Result | Cellular Outcome |
|---|---|---|---|
| PBP Inactivation | Peptidoglycan Synthesis | Inhibition of cross-linking | Weakened cell wall |
| Structural Mimicry | PBP Substrate Binding | Covalent bond with PBP | Loss of cell wall integrity |
Molecular-Level Interactions with Bacterial Targets
At the molecular level, the interaction between this compound and its bacterial targets is a highly specific chemical reaction. The core of this interaction is the nucleophilic attack by the hydroxyl group of the active-site serine residue within the PBP on the carbonyl carbon of the β-lactam ring. wikipedia.orgbiomol.com This attack leads to the opening of the strained four-membered ring and the formation of a stable ester bond, creating the covalent acyl-enzyme intermediate. wikipedia.org This event effectively sequesters the enzyme, preventing it from participating in the synthesis of the cell wall. nih.govbiomol.com The binding is facilitated by other interactions, such as hydrogen bonds between the antibiotic and conserved residues within the PBP active site, which help to properly orient the drug for the acylation reaction. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 7-Aminocephalosporanic Acid |
| Alanine |
| Ampicillin |
| Aztreonam |
| Benzylpenicillin |
| Carbapenems |
| This compound |
| Cefazolin (B47455) |
| Cefepime |
| Cefiderocol |
| Cefmetazole |
| Cefoperazone |
| Cefotetan |
| Cefoxitin |
| Cefpodoxime |
| Ceftaroline |
| Ceftazidime |
| Ceftobiprole |
| Ceftolozane |
| Cephalosporin (B10832234) C |
| D-alanyl-D-alanine |
| Daptomycin |
| Ertapenem |
| Imipenem |
| L-lysyl-D-alanyl-D-alanine |
| Meropenem |
| Monobactams |
| N-acetylglucosamine |
| N-acetylmuramic acid |
| Oxacillin |
| Penicillin G |
| Penicillins |
| Phenylacetyl Chloride |
| Quinolones |
| Ro 23-9424 |
| Teicoplanin |
| Telavancin |
Bacterial Resistance Mechanisms to Cefaloram and Counteracting Research Strategies
Other Molecular Mechanisms of Resistance
Overproduction of Chromosomally Encoded Enzymes (e.g., AmpC)
The overproduction of chromosomally encoded AmpC β-lactamases represents a significant mechanism of bacterial resistance, particularly in Gram-negative bacteria belonging to the Enterobacterales order. AmpC enzymes are a class of β-lactamases capable of hydrolyzing various β-lactam antibiotics, including penicillins, second and third-generation cephalosporins, and cephamycins. nih.govwikipedia.orgnih.gov While Cefaloram is a first-generation cephalosporin (B10832234), the broader activity of AmpC enzymes implies a potential impact on its efficacy.
The gene encoding AmpC can be located on the bacterial chromosome or on plasmids. wikidata.orgnih.gov Certain bacterial species, such as Enterobacter cloacae complex, Klebsiella aerogenes, and Citrobacter freundii, naturally harbor an inducible chromosomal AmpC gene. nih.gov Exposure to β-lactam antibiotics can lead to the derepression of this gene, resulting in a substantial increase in AmpC production. nih.govnih.govwikipedia.org This phenomenon can cause an isolate that initially appears susceptible to cephalosporins to develop resistance during the course of antibiotic treatment, leading to clinical failure. nih.govnih.gov
Research has demonstrated that the overproduction of chromosomal AmpC (c-AmpC) is associated with the maintenance of resistance to cephalosporins like cefazolin (B47455) in Escherichia coli isolates. Mutations in the c-AmpC attenuator regions can reduce the transcriptional efficiency of RNA polymerase, destabilize stem-loop structures, and consequently increase c-AmpC gene transcription. guidetopharmacology.org In one study, the expression of chromosomal ampC increased by up to 209.1-fold in resistant E. coli strains. guidetopharmacology.orgfishersci.ca
Table 1: Impact of Chromosomal ampC Overproduction on Antibiotic Resistance
| Bacterial Strain | Antibiotic Affected | Mechanism | Fold Increase in ampC Expression (Example) | Outcome |
| Escherichia coli | Cefazolin | Mutations in c-AmpC attenuator regions leading to overproduction of AmpC β-lactamase | Up to 209.1-fold guidetopharmacology.orgfishersci.ca | Maintained resistance guidetopharmacology.orgfishersci.ca |
| Enterobacter cloacae complex, Klebsiella aerogenes, Citrobacter freundii | Third-generation cephalosporins, piperacillin/tazobactam | Inducible chromosomal AmpC gene derepression nih.gov | Not specified | Emergence of resistance during treatment nih.gov |
Research Approaches to Overcome Resistance to this compound
The escalating challenge of bacterial resistance necessitates innovative strategies to maintain the effectiveness of existing antibiotics like this compound and develop new therapeutic avenues. Research efforts are focused on various approaches, including the modification of antibiotic structures, the development of prodrugs for targeted delivery, and the exploration of combinatorial therapies.
Design and Synthesis of β-Lactamase-Resistant this compound Analogues
This compound, as a first-generation cephalosporin, is susceptible to hydrolysis by various β-lactamases. fishersci.camims.comuni.luuni.lu While direct analogues of this compound specifically designed to prevent β-lactamase hydrolysis were not extensively detailed in the provided information, the principle of designing β-lactamase-resistant cephalosporins involves structural modifications to the β-lactam ring or its adjacent side chains to hinder enzymatic cleavage. For instance, some advanced cephalosporins, such as ceftolozane, exhibit intrinsic resistance to pseudomonal AmpC-mediated hydrolysis. nih.gov
A notable research direction, however, involves utilizing this compound as a foundational scaffold for the synthesis of prodrugs that leverage β-lactamase activity for targeted activation. This approach, while not making this compound itself resistant, provides a mechanism to overcome resistance by turning the bacterial defense mechanism into a trigger for drug release. fishersci.camims.comuni.lu
Prodrug Strategies for Targeted Activation and Biofilm Dispersal
Prodrug strategies represent a promising avenue to circumvent bacterial resistance by enabling the selective activation of an antimicrobial agent at the site of infection, particularly within resistant bacteria or in challenging environments like biofilms. mims.comuni.lu
A significant development in this area is the design of cephalosporin-3'-diazeniumdiolates (C3Ds). These compounds are a novel class of nitric oxide (NO) donor prodrugs. They incorporate a β-lactam ring, which is strategically designed to be cleaved by bacterial β-lactamases. This enzymatic cleavage then triggers the release of nitric oxide, a potent anti-biofilm agent. mims.comuni.luwikidata.org
DEA-C3D (DiEthylAmin-Cephalosporin-3'-Diazeniumdiolate) serves as a prototypical example of such a prodrug. Its structure includes the phenacetyl side chain derived from this compound, coupled with a diazeniumdiolate NO donor. fishersci.camims.comuni.luwikidata.orgnih.govdntb.gov.ua Another related analogue, PYRRO-C3D, is linked to a faster-acting diazeniumdiolate (PYRRO/NO). fishersci.camims.comdntb.gov.ua
β-Lactamase-Triggered Nitric Oxide Release
The core of the C3D strategy lies in the β-lactamase-triggered release of nitric oxide. Studies have confirmed that DEA-C3D selectively releases NO upon contact with bacterial β-lactamase enzymes. dntb.gov.uactdbase.orgyoutube.com This release mechanism has been monitored in real-time using techniques such as gas-phase chemiluminescence detection. ctdbase.orgyoutube.com
The therapeutic effect of NO in this context is multifaceted. Nitric oxide-induced dispersal of bacterial biofilms is associated with a reduction in the intracellular levels of the bacterial messenger molecule bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP). dntb.gov.ua High concentrations of c-di-GMP are known to promote biofilm formation, while lower levels lead to biofilm dispersal, making c-di-GMP a crucial regulatory molecule in biofilm lifecycle. nih.gov
Table 2: Nitric Oxide Donor Prodrugs and Release Kinetics
| Prodrug Name | This compound Component | NO Donor | Half-life of NO Release |
| DEA-C3D | Phenacetyl side chain | DEA/NO | 2 minutes fishersci.cadntb.gov.ua |
| PYRRO-C3D | This compound scaffold | PYRRO/NO | 2 seconds fishersci.cadntb.gov.ua |
Impact on Biofilm Structure and Cell Dispersal at a Molecular Level
Bacterial biofilms are complex, three-dimensional microbial communities encased within a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a physical barrier, significantly limiting the penetration of antimicrobial agents and contributing to antibiotic tolerance. nih.govwikipedia.org
Prodrugs like C3Ds are designed to disrupt this protective biofilm structure. By releasing nitric oxide, these agents initiate biofilm dispersal, a critical step in making the embedded bacterial cells more susceptible to conventional antimicrobial treatments. nih.govdntb.gov.uactdbase.orgyoutube.com Disperser cells, once released from the biofilm, revert to a planktonic state, which is generally more vulnerable to antibiotics.
The impact of C3Ds on biofilm structure has been investigated using methods such as confocal laser scanning microscopy. ctdbase.orgyoutube.com In vitro studies demonstrated that cephalosporin-3'-diazeniumdiolate could achieve a significant reduction (70%) in biofilm-residing cells of Pseudomonas aeruginosa at a concentration of just 10 µM.
At a molecular level, biofilm dispersal can involve various mechanisms, including the enzymatic degradation of the biofilm matrix by enzymes such as glycosidases, proteases, and deoxyribonucleases. Active detachment of cells from the biofilm can also occur in response to environmental cues that induce physicochemical changes within the biofilm matrix. The ultimate goal of inducing biofilm dispersal is to facilitate the eradication of bacteria and prevent the spread of infection to new sites.
Combinatorial Approaches with Mechanistic Insights
Combinatorial approaches, involving the co-administration of antibiotics with other agents, are increasingly recognized as a potent strategy to overcome bacterial resistance. The rationale behind this approach is that the simultaneous targeting of multiple bacterial pathways or resistance mechanisms reduces the likelihood of resistance development to either agent alone, often resulting in synergistic or additive antibacterial effects.
For this compound and its derivatives, particularly the C3D prodrugs, combinatorial strategies have shown significant promise in combating biofilm-associated infections. For example, while DEA-C3D alone can disperse Pseudomonas aeruginosa biofilms, its combination with colistin (B93849) led to the near-complete eradication of these biofilms in vitro. mims.comdntb.gov.uactdbase.orgyoutube.com Similarly, PYRRO-C3D has been shown to enhance the efficacy of azithromycin (B1666446) against non-typeable Haemophilus influenzae (NTHi) biofilms. mims.com
These combinatorial strategies often provide mechanistic insights into bacterial resistance and biofilm biology. By disrupting the biofilm matrix and dispersing cells through NO release, C3Ds render bacteria more vulnerable to co-administered antibiotics. This highlights a dual-action mechanism where the prodrug overcomes a key resistance barrier (biofilm protection) and sensitizes the bacteria to a conventional antibiotic. mims.comnih.gov However, it is crucial to note that not all antibiotic combinations are beneficial; some can lead to antagonistic effects or even induce resistance. Therefore, a thorough understanding of the underlying mechanisms is essential for designing effective combinatorial therapies.
Investigating Quorum Sensing Inhibition (QSI) as a Resistance Mitigation Strategy
This compound, a third-generation cephalosporin antibiotic, exerts its potent antibacterial activity by targeting and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This action interferes with the cross-linkage of peptidoglycan chains, essential for bacterial cell wall strength and rigidity, ultimately leading to cell lysis and bacterial death nih.govchemicalbook.comontosight.ai. Despite its broad-spectrum efficacy against a range of Gram-positive and Gram-negative bacteria, the escalating challenge of antibiotic resistance necessitates the exploration of novel strategies to preserve the effectiveness of existing antimicrobial agents like this compound ontosight.aimdpi.com. One such promising avenue is the investigation of Quorum Sensing Inhibition (QSI).
Quorum sensing (QS) is a sophisticated bacterial cell-to-cell communication system that enables bacteria to coordinate collective behaviors in a population-density-dependent manner mdpi.comtandfonline.comnih.gov. Through the production and detection of small diffusible signaling molecules, known as autoinducers, bacteria regulate a wide array of processes crucial for infection and survival, including virulence factor expression, biofilm formation, motility, and crucially, antibiotic tolerance and drug resistance mdpi.comtandfonline.comnih.govbiorxiv.orgmdpi.com. Biofilms, for instance, can render bacteria up to 1000 times more resistant to antibiotics than their planktonic counterparts, significantly complicating treatment nih.gov.
The premise behind QSI as a resistance mitigation strategy is to disarm bacteria by disrupting their communication networks, thereby diminishing their ability to mount a coordinated defense, rather than directly killing them tandfonline.combiorxiv.org. This approach is hypothesized to impose a weaker selective pressure for resistance development compared to traditional antibiotics, potentially slowing the emergence of QSI-resistant strains biorxiv.orgnih.govnih.gov.
While direct studies specifically on this compound's QSI activity are not extensively documented, research into the broader class of cephalosporins, to which this compound belongs, has revealed significant anti-QS properties. Studies have demonstrated that various cephalosporins, including cefepime, ceftazidime, and ceftriaxone (B1232239), exhibit potent anti-QS and anti-virulence activities against problematic pathogens such as Pseudomonas aeruginosa PAO1 biorxiv.orgnih.gov.
Detailed research findings indicate that these cephalosporins can significantly impair key QS-regulated virulence factors and behaviors. For example, they have been shown to reduce pyocyanin (B1662382) production, a major virulence factor in P. aeruginosa, and to decrease biofilm formation, a critical mechanism of antibiotic resistance biorxiv.orgnih.gov. Furthermore, these antibiotics have been observed to impair bacterial motility phenotypes, which are often regulated by QS systems biorxiv.org.
The anti-QS effects of cephalosporins are believed to stem from their ability to interfere with QS pathways, potentially by binding to QS receptors. Molecular docking studies have predicted high binding affinities of cephalosporins for the ligand-binding pockets of QS receptors, such as CviR, LasR, and PqsR, which are central to QS systems in Gram-negative bacteria biorxiv.orgnih.gov.
The mechanisms by which QSIs function are diverse and can include inhibiting the production of signal molecules, degrading existing signal molecules (quorum quenching), or blocking the binding of signal molecules to their cognate receptors tandfonline.commdpi.com. The table below summarizes key findings regarding the anti-QS activities observed with cephalosporins, providing insight into the potential of this strategy for mitigating resistance to compounds like this compound.
Table 1: Anti-Quorum Sensing Activities of Cephalosporins against Pseudomonas aeruginosa PAO1
| Cephalosporin | Anti-QS Activity Observed | Virulence Factor/Behavior Affected | Proposed Mechanism | Reference |
| Cefepime | Potent anti-QS activity | Reduced pyocyanin production, impaired motility, decreased biofilm formation | Interference with QS pathways, predicted binding to QS receptors (LasR, PqsR) | biorxiv.orgnih.gov |
| Ceftazidime | Potent anti-QS activity | Reduced pyocyanin production, impaired motility, decreased biofilm formation | Interference with QS pathways, predicted binding to QS receptors (LasR, PqsR) | biorxiv.orgnih.gov |
| Ceftriaxone | Potent anti-QS activity | Reduced pyocyanin production, impaired motility, decreased biofilm formation | Interference with QS pathways, predicted binding to QS receptors (LasR, PqsR) | biorxiv.orgnih.gov |
The investigation into QSI as a resistance mitigation strategy for this compound and other cephalosporins represents a vital area of research. By understanding and exploiting the mechanisms of bacterial communication, it may be possible to develop adjunctive therapies that enhance the efficacy of existing antibiotics and prolong their clinical utility in the face of escalating bacterial resistance.
Structure Activity Relationship Sar Studies of Cefaloram and Its Analogues
Impact of Substituents on Antimicrobial Activity and Enzyme Stability
The antimicrobial activity and enzyme stability of cephalosporins, including Cefaloram, are significantly influenced by the nature of substituents at various positions on their core structure. The β-lactam ring is essential for their antibacterial action, as it mimics the D-Ala-D-Ala portion of the peptidoglycan precursor, allowing irreversible binding to and inhibition of PBPs. nih.govwikipedia.org
Stereochemical Considerations in this compound Activity
The stereochemistry of cephalosporin (B10832234) compounds, including this compound, is fundamental to their biological activity. The (6R,7R) configuration of the bicyclo[4.2.0]oct-2-ene ring system in this compound is crucial for its interaction with penicillin-binding proteins (PBPs). nih.govuni.lu Even subtle stereochemical alterations in β-lactam antibiotics can lead to differences in which PBPs are targeted and the resulting antimicrobial efficacy. whiterose.ac.ukgoogle.com The precise three-dimensional arrangement of atoms dictates how the antibiotic fits into the active site of bacterial enzymes, thereby affecting its ability to inhibit cell wall synthesis. Compounds can exist as optical isomers or racemic mixtures, and their separation into single isomers can impact their activity. google.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models to correlate chemical structure with biological activity. For this compound and its derivatives, QSAR studies can be employed to predict and optimize their antimicrobial properties. These models utilize various molecular descriptors, such as hydrophobicity (log P), electronic properties, and steric features, to establish relationships between structural variations and observed biological effects. d-nb.info By analyzing these relationships, researchers can design new analogues with improved activity or desired characteristics. QSAR is a valuable tool in drug discovery for predicting the activity of untested compounds and guiding synthetic efforts. d-nb.infoqsardb.org
Computational Prediction of Enhanced Resistance Profiles of this compound Derivatives
Computational methods are increasingly used to predict and understand the resistance profiles of antibiotic derivatives, including those of this compound. These approaches can identify potential resistance mechanisms and guide the design of new compounds that are less susceptible to bacterial inactivation. For instance, β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic, are a major mechanism of bacterial resistance. google.comnih.gov Computational studies can help in designing this compound derivatives that are more stable against β-lactamase hydrolysis or in developing prodrugs that are activated specifically by bacterial enzymes at the infection site, thereby overcoming resistance. researchgate.netresearchgate.net For example, cephalosporin-3'-diazeniumdiolates (C3Ds), which contain the phenacetyl side chain of this compound, are prodrugs designed to release nitric oxide upon cleavage by bacterial β-lactamases, thereby disrupting biofilms and enhancing susceptibility to antibiotics. researchgate.netresearchgate.netresearchgate.netamazonaws.comresearchgate.net In silico resistance profile prediction, utilizing specially created databases, can identify possible resistance mechanisms. nih.gov
Computational and Theoretical Approaches in Cefaloram Research
Molecular Docking Simulations
Molecular docking simulations are widely employed to predict the preferred orientation of a ligand, such as Cefaloram, when bound to a protein target, and to estimate the binding affinity between them. This technique is crucial for understanding ligand-protein interactions and for initial virtual screening in drug discovery. creative-biostructure.comchapman.edu
This compound, as a cephalosporin (B10832234) antibiotic, exerts its antibacterial effect by targeting penicillin-binding proteins (PBPs). nih.gov These enzymes are essential for bacterial cell wall synthesis. Molecular docking studies are frequently used to investigate the binding modes and affinities of cephalosporins with various PBPs. For instance, studies have screened cephalosporin analogues against PBP1a and PBP1b of Salmonella typhimurium to identify promising lead compounds with strong binding affinities. nih.govnih.gov These analyses often reveal that ligands bind to the active sites of PBPs through a combination of hydrophobic bonds, hydrogen bonds, and electrostatic interactions. nih.gov While specific detailed molecular docking studies focusing solely on this compound's interactions with PBPs are not extensively documented in the immediate search results, the general principles observed for other cephalosporins are highly relevant. For example, cephalosporins have been shown to exhibit high affinity with PBPs, with some fifth-generation cephalosporins like Ceftobiprole and Ceftaroline demonstrating superior binding compared to penicillin derivatives. biorxiv.org
A typical molecular docking study for cephalosporin-PBP interactions involves optimizing the structures of the ligands and then docking them into the active sites of the PBP using software like AutoDock Vina. The strength of these interactions is quantified by the change in Gibbs free energy of binding (ΔG), where a more negative ΔG indicates higher binding affinity. nih.gov
Table 1: Representative Binding Affinities of Cephalosporin Analogues to PBP1a of S. typhimurium (Illustrative Data) nih.gov
| Compound | Binding Affinity (ΔG, kcal/mol) |
| Compound 3 | -9.2 |
| Compound 23 | -8.7 |
| Compound 28 | -8.9 |
| Cefuroxime (Reference) | -7.7 |
Note: The specific compounds (3, 23, 28) are analogues and not this compound itself, but illustrate the type of data obtained from such studies.
Bacterial resistance to β-lactam antibiotics, including cephalosporins, is frequently mediated by β-lactamase enzymes that hydrolyze the β-lactam ring. nih.govresearchgate.net Molecular docking and molecular dynamics simulations are critical tools for understanding the interactions between cephalosporins and β-lactamases, which can inform the design of new compounds that evade degradation. researchgate.netbiorxiv.orgnih.govnih.gov
Research has utilized covalent docking approaches to predict the interactions of novel cephalosporin derivatives with various serine β-lactamases. These studies can reveal differences in predicted binding scores for different β-lactam rings within a single compound, suggesting varying resistance to enzymatic attack. nih.gov For instance, studies on TEM β-lactamase with cephalosporins like cefixime (B193813) and ceftibuten (B193870) have shown how mutations in the enzyme can affect binding affinities, with molecular dynamics simulations providing further insights into active site steric clashes and enhanced binding for larger cephalosporins. biorxiv.org While direct detailed studies on this compound's specific interactions with β-lactamases via molecular docking are not explicitly detailed in the provided search results, the general application of these computational methods to cephalosporin-β-lactamase complexes is well-established for understanding resistance mechanisms and guiding drug design. researchgate.netnih.gov
In Silico Drug Design and Virtual Screening
In silico drug design and virtual screening are computational methodologies used to identify potential drug candidates from large chemical libraries by predicting their interactions with biological targets. creative-biostructure.comchapman.edunih.govnih.gov This approach significantly accelerates the initial stages of drug discovery, reducing the time and cost associated with traditional experimental screening. creative-biostructure.comnih.gov
For antibacterial agents like this compound, in silico methods can be used to screen for compounds with desired binding characteristics to PBPs or to identify potential β-lactamase inhibitors. While specific detailed virtual screening campaigns directly involving this compound as a lead or a target are not prominently featured in the search results, the broader context of computational methods in designing novel antimicrobial agents suggests that this compound, or its structural motifs, could be explored in such studies. researchgate.net
Fragment-Based Drug Design (FBDD) is a drug discovery approach that identifies small chemical fragments that bind weakly to a biological target and then optimizes them to produce lead compounds with higher affinity. gardp.orgmdpi.comwikipedia.org This methodology is particularly effective for improving antimicrobial actions and selectivity with target sites. researchgate.net The relevance of FBDD to this compound is highlighted by its inclusion in discussions about utilizing computational methods, including FBDD, for enhancing antimicrobial properties. researchgate.net FBDD typically involves screening libraries of low molecular weight compounds (fragments, often <300 Da) and then growing or merging these fragments to increase molecular weight and affinity. mdpi.comwikipedia.org This approach can lead to compounds with improved physicochemical properties. mdpi.com
Machine Learning Applications in Cephalosporin SAR and Resistance Prediction
Machine learning (ML) is increasingly applied in drug discovery to predict various properties, including Structure-Activity Relationships (SAR) and antimicrobial resistance. nih.govmdpi.com For cephalosporins, ML models can analyze large datasets of chemical structures and their corresponding biological activities or resistance profiles to identify patterns that are difficult to discern through traditional methods. This can aid in predicting the efficacy of new cephalosporin derivatives or foreseeing the development of bacterial resistance. nih.gov
While direct machine learning studies specifically focused on this compound's SAR or resistance prediction are not detailed in the provided information, the broader application of ML in predicting antimicrobial resistance for various pathogens and antibiotics is well-established. nih.govmdpi.com These models leverage genomic data, gene content, and mutations to predict resistance to different antibiotics. nih.gov The goal is to integrate ML into clinical settings to improve patient outcomes by providing rapid and accurate resistance predictions. nih.gov
Molecular Dynamics Simulations (General application to biomolecular interactions, relevant for this compound-target dynamics)
Molecular Dynamics (MD) simulations provide detailed insights into the physical movements and interactions of atoms and molecules over time, offering a dynamic view of ligand-protein complexes. biorxiv.orgfrontiersin.orgnih.govembo.org This technique is invaluable for refining binding modes obtained from docking studies and assessing the stability of ligand-protein complexes. nih.govmdpi.comresearchgate.netnih.gov
For this compound, molecular dynamics simulations have been utilized to study its binding, with research indicating that the phenacetyl side chain of this compound plays a role in effective binding. researchgate.net This suggests that MD simulations can elucidate specific structural features of this compound that contribute to its interaction with biological targets. Beyond this compound specifically, MD simulations are broadly applied to cephalosporins to understand their dynamic interactions with PBPs and β-lactamases, providing a more comprehensive picture of binding stability and conformational changes than static docking models. nih.govnih.govresearchgate.netresearchgate.net For instance, MD simulations have confirmed the greater stability of certain cephalosporin-PBP complexes compared to the unbound protein, supporting docking results. nih.govresearchgate.net
Table 2: General Applications of Molecular Dynamics Simulations in Cephalosporin Research
| Application Area | Key Insights Provided by MD Simulations | Relevant Examples (Cephalosporins) |
| Ligand-Protein Binding | Refinement of binding modes, stability of complexes, conformational changes. | Ceftobiprole with PBPs nih.govresearchgate.net, Cephalosporin analogues with PBP1a nih.gov |
| Enzyme-Inhibitor Interactions | Understanding resistance mechanisms, dynamic interactions with β-lactamases. | Cephalosporins with Class C β-lactamases researchgate.net, Cefixime/Ceftibuten with TEM β-lactamase biorxiv.org |
| Structural Features | Role of specific side chains in binding. | Phenacetyl side chain of this compound researchgate.net |
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical studies, particularly those employing computational chemistry methods, play a crucial role in elucidating the intricate details of chemical reaction mechanisms and pathways. These approaches allow researchers to investigate reaction intermediates, transition states, and activation energies, providing insights that complement experimental observations. Techniques such as Density Functional Theory (DFT) are widely utilized to map out potential energy surfaces, predict reaction outcomes, and understand the factors governing reaction selectivity and kinetics. nih.gov
Despite the broad application of computational methods in understanding chemical reactivity, specific detailed theoretical studies focusing solely on the reaction mechanisms and pathways of this compound itself were not identified in the conducted research. While this compound is recognized as a cephalosporin derivative with antibacterial activity, and computational methods are generally applied in drug design and mechanistic investigations of related compounds or processes (e.g., β-lactamase interactions with cephalosporin derivatives), direct theoretical investigations into the synthesis pathways, degradation mechanisms, or other intrinsic chemical reactions of this compound with associated computational data tables (such as energy barriers or transition state geometries) were not found in the available literature.
Chemical Degradation Pathways and Stability Studies of Cefaloram Excluding Pharmaceutical Stability for Administration
Abiotic Degradation Reactions
Abiotic degradation refers to non-biological chemical reactions that lead to the breakdown of a compound. For Cefaloram, as a cephalosporin (B10832234), these reactions primarily involve hydrolysis, oxidation, and to a lesser extent, reduction processes nih.govnih.govslideshare.net.
Hydrolytic Degradation Mechanisms
Hydrolysis is a predominant abiotic degradation pathway for beta-lactam antibiotics, including cephalosporins like this compound, due to the inherent strain and reactivity of the four-membered beta-lactam ring wikipedia.orgutrgv.eduslideshare.net. The hydrolysis mechanism involves the cleavage of the amide bond within the beta-lactam ring utrgv.eduwikipedia.org. This reaction can be catalyzed by water, hydroxide (B78521) ions, or hydrogen ions, leading to different degradation profiles depending on the pH of the environment nih.govnih.govnih.gov.
In aqueous solutions, the beta-lactam carbonyl undergoes nucleophilic attack, typically by water or hydroxide ions, leading to the opening of the beta-lactam ring nih.govnih.govacs.org. This initial ring opening is often followed by subsequent rearrangements or further reactions of the newly formed functional groups nih.govacs.org. For cephalosporins, this can lead to the formation of an anionic nitrogen intermediate, which then undergoes tautomerization of the double bond in the dihydrothiazine ring acs.org. The nature of the R2 functional group and the bond valence between C-3' and R2 influence subsequent reactions, potentially leading to the elimination of the R2 group and the formation of new double bonds acs.org.
Oxidation and Reduction Degradation Processes
Oxidation is another significant abiotic degradation pathway for cephalosporins. Key sites susceptible to oxidation in the cephalosporin structure include the thioether sulfur atom within the cephem ring and the carbon-carbon double bond on the six-membered dihydrothiazine ring mdpi.comresearchgate.net. Oxidation of the sulfur atom can lead to the formation of sulfoxide (B87167) products mdpi.comscilit.com. For instance, studies on cefalexin, another cephalosporin, have identified stereoisomeric sulfoxide products (e.g., cefalexin-(R)-sulfoxide and cefalexin-(S)-sulfoxide) as primary oxidation products mdpi.com.
Oxidative attack can also occur at other positions, such as carbon 4 of the dihydrothiazine ring nih.gov. The presence of specific substituents, particularly at the C-3 position, can influence the oxidative degradation rate by stabilizing the core structure researchgate.net. While oxidation is well-documented, reduction processes for cephalosporins in environmental contexts are less commonly emphasized in the literature, though general chemical degradation can include reduction slideshare.net.
Kinetics of this compound Degradation
The degradation of cephalosporins, including this compound, in aqueous solutions typically follows pseudo-first-order kinetics under constant pH and temperature conditions nih.govnih.govfrontiersin.orgresearchgate.net. This means that the rate of degradation is proportional to the concentration of the cephalosporin nih.govfrontiersin.org.
The degradation rate constants (k) are influenced by various factors, including pH, temperature, and the presence of buffer species nih.govnih.gov. For instance, studies on other cephalosporin derivatives have shown that the observed degradation rates are significantly influenced by water and hydroxide ion catalysis nih.gov. The pH-rate profiles often exhibit a degradation minimum, indicating regions of maximum stability nih.govnih.gov. The temperature dependency of the degradation rate constants can be described by the Arrhenius expression, allowing for the calculation of activation energies nih.govnih.govresearchgate.net.
Identification and Characterization of Degradation Products
The chemical degradation of this compound, like other cephalosporins, yields a variety of degradation products resulting from the cleavage and rearrangement of its core structure and side chains nih.govnih.gov. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS or MS/MS), Ultraviolet (UV) spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and others are commonly employed to identify and characterize these products nih.govmdpi.comscilit.comnih.govresearchgate.net.
Common degradation products observed for cephalosporins include:
Beta-lactam ring-opened products: These are primary products of hydrolysis, resulting from the nucleophilic attack on the beta-lactam carbonyl nih.govacs.orgnih.gov.
Thiazole (B1198619) derivatives: Ring contraction of the six-membered cephem nucleus to five-membered thiazole derivatives can occur through an episulfonium ion intermediate nih.govnih.gov.
Pyrazine derivatives: Attack of the primary amine of the side chain on a "masked aldehyde" at carbon-6 can lead to the formation of substituted pyrazines nih.gov.
Diketopiperazine-type compounds: Intramolecular nucleophilic attack of the side-chain alpha-amino group upon the beta-lactam carbonyl can produce compounds like piperazine-2,5-diones nih.govnih.gov.
Sulfoxide products: Oxidation of the sulfur atom within the cephem ring leads to the formation of stereoisomeric sulfoxides mdpi.comscilit.com.
Lactones: Hydrolysis of 3-acetoxymethylcephalosporins can yield deacetyl intermediates that are rapidly converted to lactones nih.gov.
Isomers: Isomerization of the double bond in the dihydrothiazine ring (e.g., Δ2-isomerization) and epimerization at certain chiral centers (e.g., C-7 or C-6) can also occur nih.govresearchgate.net.
Influence of Environmental Factors on Chemical Stability (e.g., pH, temperature)
Environmental factors such as pH and temperature significantly influence the chemical stability and degradation rates of this compound and other cephalosporins nih.govfrontiersin.orgnih.govresearchgate.net.
pH: The stability of cephalosporins is highly dependent on pH, with degradation rates often accelerated at extreme acidic or alkaline conditions nih.govfrontiersin.orgnih.govnih.govresearchgate.netnih.gov. A pH-rate profile typically shows a region of maximum stability, often in the mildly acidic to neutral range (e.g., pH 4-6 for some cephalosporins) nih.govnih.govnih.gov.
Acidic pH: In acidic conditions, specific hydrogen-ion-catalyzed hydrolysis of the beta-lactam bonds is a primary degradation pathway nih.gov. While some cephalosporins might be relatively stable in strong acidic conditions compared to others, degradation still occurs nih.govfrontiersin.org.
Neutral pH: At neutral pH, competitive reactions such as direct water attack and intramolecular catalysis by the side-chain amido group on the beta-lactam can occur nih.gov. The degradation rate can be slow in this region for some cephalosporins nih.gov.
Alkaline pH: In alkaline conditions, the degradation rate is typically rapid due to the nucleophilic attack of hydroxide ions on the beta-lactam ring nih.govnih.govfrontiersin.orgnih.govnih.gov. The reactivity in hydroxide-ion-catalyzed degradation is significantly influenced by the C-3 methylene (B1212753) substituents nih.gov.
Temperature: Elevated temperatures generally accelerate the degradation rate of cephalosporins frontiersin.orgresearchgate.netnih.govumsha.ac.irpharmtech.com. The relationship between temperature and degradation rate is often described by the Arrhenius equation, indicating that higher temperatures provide the necessary activation energy for degradation reactions to proceed faster nih.govnih.gov. For instance, studies on cefquinome (B211414) showed that the degradation rate was significantly accelerated under high temperatures frontiersin.org.
Interactive Data Tables
While specific numerical data for this compound's degradation kinetics across various pH and temperatures is not directly available in the search results, general trends for cephalosporins can be illustrated. The following table provides a general overview of the influence of pH and temperature on cephalosporin stability, based on observed trends for similar compounds.
| Environmental Factor | Condition | Observed Effect on Degradation Rate (General Cephalosporin Trend) | Source |
| pH | Acidic | Accelerated (specific H+-catalyzed hydrolysis) | nih.govnih.gov |
| Neutral | Slower (compared to extreme pH) | nih.govnih.gov | |
| Alkaline | Rapid (OH-catalyzed hydrolysis) | nih.govfrontiersin.orgnih.govnih.gov | |
| Temperature | Increased | Accelerated | frontiersin.orgresearchgate.netnih.govpharmtech.com |
| Decreased | Slower | frontiersin.orgnih.govpharmtech.com |
Table 1: General Influence of pH and Temperature on Cephalosporin Degradation
Advanced Analytical Techniques for Cefaloram Characterization in Research
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques are fundamental for understanding the molecular architecture of Cefaloram and its interactions with other chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed elucidation of molecular structure, stereochemistry, and chemical purity of compounds like this compound magtechjournal.comresearchgate.netgoogle.com. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals that correspond to specific nuclei within the molecule, offering a "fingerprint" of its structure magtechjournal.comdoi.org.
For cephalosporin (B10832234) derivatives, including this compound, NMR is used to:
Determine Molecular Structure: By analyzing chemical shifts, coupling constants, and signal integrations, researchers can assign protons and carbons to specific positions within the this compound molecule, confirming its proposed structure magtechjournal.comdoi.org.
Elucidate Stereochemistry: The spatial arrangement of atoms, particularly around chiral centers, can be determined through detailed analysis of NMR data, including coupling patterns and NOE (Nuclear Overhauser Effect) experiments magtechjournal.com.
Assess Chemical Purity: The presence of impurities can be detected by extraneous signals in the NMR spectrum, allowing for quantitative assessment of purity magtechjournal.com.
Resolve Enzyme Complex Interactions: NMR spectroscopy can be applied to study the interactions between cephalosporins and enzymes, such as penicillin-binding proteins (PBPs), by observing changes in the chemical environment of the drug upon binding researchgate.net. Two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple-Quantum Coherence), and HMBC (Heteronuclear Multiple-Bond Correlation), are particularly powerful for assigning complex spectra and confirming connectivity within the molecule magtechjournal.com.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is employed for functional group analysis and identification of chemical bonds within this compound researchgate.netgoogle.comnih.govcore.ac.uk. This technique measures the absorption of infrared radiation by the sample, where specific functional groups vibrate at characteristic frequencies, producing a unique spectral fingerprint.
For cephalosporins, FTIR can identify key functional groups such as:
Beta-lactam Carbonyl: The characteristic stretching vibration of the β-lactam carbonyl group is a crucial indicator of the intact cephalosporin nucleus researchgate.net.
Carboxyl and Amide Groups: Vibrations corresponding to carboxylic acid and amide functionalities, present in this compound's structure, are also observed researchgate.net.
Hydroxyl and Acetoxy Groups: The presence of hydroxyl or acetoxy groups can be identified by their distinct absorption bands.
FTIR spectroscopy can also be used for quantitative determination, as demonstrated by its application for cephalosporin C in complex fermentation broths or for simultaneous determination of penicillin and cephalexin (B21000) in pharmaceutical tablets nih.govcore.ac.uk. Changes or shifts in these characteristic bands can indicate participation in metal coordination or structural modifications researchgate.net.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR spectroscopy, focusing on molecular vibrations that result in a change in polarizability mdpi.com. It is a valuable tool for structural analysis and studying molecular interactions.
While direct detailed Raman spectra for this compound are not extensively documented in general searches, its application to related cephalosporin derivatives and in the study of antibiotic interactions highlights its relevance:
Structural Characterization: Raman spectra offer a unique "molecular fingerprint" that can be used for identification and structural confirmation of this compound mdpi.com.
Interaction Studies: Raman spectroscopy, particularly Surface Enhanced Raman Scattering (SERS), has been utilized to analyze the interactions of protein receptors with bacterial quorum sensing modulators and to study the effects of antibiotics on bacterial cells mdpi.commdpi.comamazonaws.com. For instance, a derivative of this compound, cephalosporin-3′-diazeniumdiolate, has been studied using Raman spectroscopy to understand its interaction with bacterial enzymes amazonaws.com. SERS significantly enhances Raman signals, allowing for highly sensitive detection and quantification of antimicrobial agents in low concentrations mdpi.com. This makes it a promising technique for studying this compound's behavior in complex biological matrices.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative and qualitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum libretexts.orgmsu.edu. For this compound, as with other cephalosporins, UV-Vis spectroscopy is primarily employed for:
Concentration Determination: Based on the Beer-Lambert Law, the absorbance of a this compound solution at a specific wavelength can be directly correlated to its concentration libretexts.org. This is crucial for preparing solutions of known concentrations for various research applications.
Kinetic Studies: UV-Vis spectroscopy can monitor changes in absorbance over time, which is essential for studying the degradation rates of this compound or its reaction kinetics in different environments libretexts.org. For example, the degradation of cephalosporins in the presence of certain reagents can be monitored spectrophotometrically sciepub.com.
Purity Assessment: The presence of impurities that absorb in the UV-Vis region can be detected, and spectral characteristics can provide initial insights into the compound's purity libretexts.org. Cephalosporins typically exhibit characteristic absorption bands in the UV region due to their conjugated systems researchgate.netsciepub.comresearchgate.net.
Chromatographic and Hyphenated Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in mixtures or complex samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the characterization of pharmaceutical compounds, including this compound ambeed.comwhiterose.ac.ukscielo.org.mxepo.org. Its primary applications in this compound research include:
Purity Verification: HPLC is widely used to assess the purity of this compound by separating it from related impurities, degradation products, and excipients ambeed.comscielo.org.mxnih.gov. The area under the peak corresponding to this compound is used to determine its percentage purity.
Degradation Rate Determination: By analyzing samples of this compound at different time points under various stress conditions (e.g., heat, light, pH), HPLC can quantify the amount of intact drug remaining and the formation of degradation products, thereby determining its stability and degradation rates scielo.org.mxnih.gov.
Quantitative Analysis: HPLC-UV methods are developed and validated for the precise quantification of cephalosporins in various matrices, including commercial formulations and biological samples scielo.org.mxnih.gov. This compound has been used as a reference marker in HPLC purification processes, indicating its established role in chromatographic studies whiterose.ac.uk. The method typically involves a reverse-phase column and a mobile phase optimized for separation, followed by UV detection scielo.org.mxnih.gov.
Table 1: Summary of Analytical Techniques for this compound Characterization
| Analytical Technique | Key Applications for this compound/Cephalosporins | Type of Information Obtained |
| NMR Spectroscopy | Molecular structure elucidation, stereochemistry, chemical purity, enzyme complex resolution | Detailed structural connectivity, spatial arrangement, impurity identification, binding interactions |
| FTIR Spectroscopy | Functional group analysis, chemical bond identification | Presence of specific functional groups (e.g., β-lactam, carboxyl, amide), insights into molecular vibrations |
| Raman Spectroscopy | Structural characterization, molecular interaction studies (e.g., with enzymes, bacteria) | Vibrational fingerprint, insights into molecular changes upon interaction, enhanced sensitivity with SERS |
| UV-Vis Spectroscopy | Concentration determination, kinetic studies, purity assessment | Quantitative concentration, reaction rates, presence of chromophoric impurities |
| HPLC | Purity verification, degradation rate determination, quantitative analysis | Separation of components, quantification of active compound and impurities, stability data |
Mass Spectrometry (MS) (Molecular characterization, identification of intermediates and degradation products)
Mass Spectrometry (MS) is an indispensable tool for the molecular characterization of this compound, including the confirmation of its molecular weight and elemental composition. Beyond basic characterization, high-resolution MS (HRMS) and tandem MS (MS/MS) techniques are crucial for identifying impurities, intermediates, and degradation products that may arise during synthesis, storage, or in biological systems americanpharmaceuticalreview.commdpi.comrsc.orgresearchgate.netmdpi.com.
The process typically involves ionizing the this compound molecule and its related substances, followed by measuring their mass-to-charge (m/z) ratios. HRMS provides accurate mass measurements, which can determine the exact elemental composition of the intact molecule and its fragments americanpharmaceuticalreview.com. This precision is vital for distinguishing between compounds with very similar nominal masses. Tandem MS (MS/MS) further enhances structural elucidation by fragmenting selected precursor ions and analyzing their product ion spectra americanpharmaceuticalreview.commdpi.commdpi.com. The fragmentation patterns serve as unique fingerprints, allowing researchers to deduce the structural changes that occur during degradation or metabolic processes. For instance, the loss of specific functional groups can be identified by characteristic mass differences in the MS/MS spectrum americanpharmaceuticalreview.com.
In the context of this compound, which has a molecular formula of C18H18N2O6S and a monoisotopic mass of 390.08856 Da uni.lunih.gov, MS would be employed to confirm these properties and to detect any deviations. The identification of degradation products is particularly important for understanding the compound's stability profile. Hypothetical degradation products could be identified by shifts in m/z values and distinct fragmentation patterns compared to the parent this compound molecule. For example, an O-hydroxylation reaction of a monosubstituted benzene (B151609) group, as suggested in some contexts for this compound, would lead to a specific mass increase and altered fragmentation norman-network.com.
Table 1: Hypothetical Mass Spectrometry Data for this compound and a Potential Degradation Product
| Compound/Species | Molecular Formula | Monoisotopic Mass (Da) | Expected Adduct (e.g., [M+H]+) | Expected m/z ([M+H]+) | Key Fragmentation Ions (Hypothetical) |
| This compound | C18H18N2O6S | 390.08856 | [M+H]+ | 391.09584 | 373.08582 ([M+H-H2O]+) uni.lu |
| Degradation Product A (e.g., Hydroxylated) | C18H18N2O7S | 406.08346 | [M+H]+ | 407.09074 | 389.08072, 371.07068 |
Crystallographic Techniques for Three-Dimensional Structure Determination
Crystallographic techniques are paramount for elucidating the precise three-dimensional (3D) atomic and molecular structure of chemical compounds. For this compound, understanding its 3D conformation is critical, especially when considering its interactions with biological targets.
X-ray Crystallography (3D conformation of this compound-enzyme complexes)
For this compound, a cephalosporin derivative with antibacterial activity, X-ray crystallography would be invaluable for understanding its 3D conformation, particularly in the context of this compound-enzyme complexes nih.govnih.gov. This compound is known to bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes crucial for bacterial cell wall assembly nih.gov. Determining the 3D structure of this compound bound to a PBP would provide atomic-level details of the interaction, including the specific residues involved in binding, the nature of the active site, and the conformational changes induced upon binding sci-hub.senih.gov. Such structural insights are fundamental for elucidating the molecular basis of its antibacterial action, understanding resistance mechanisms, and facilitating structure-based drug design efforts aimed at developing more potent or selective derivatives sci-hub.senih.govucibio.pt. The success of X-ray crystallography in determining enzyme structures and enzyme-ligand complexes is well-documented in advancing the understanding of enzymatic reactions and guiding drug discovery nih.govucibio.pt.
Microscopic and Surface Analysis Techniques (General applicability in materials science, relevant for biofilms)
Microscopic and surface analysis techniques offer high-resolution visualization of this compound's physical form, its interactions with surfaces, and its effects on biological structures, such as bacterial cells and biofilms. These techniques are broadly applicable in materials science and are particularly relevant for studying antimicrobial compounds.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful surface analysis technique that provides high-resolution topographical images of samples, including biological specimens, at the nanoscale nih.govmdpi.com. Unlike electron microscopy, AFM can operate in various environments, including aqueous solutions, making it suitable for studying biological samples in their native state nih.govmdpi.comfrontiersin.org.
For this compound, AFM can be utilized to investigate its physical characteristics (e.g., particle size, morphology) if prepared as a solid or thin film. More importantly, in biological research, AFM can be used to study the morphological and nanomechanical alterations induced in bacterial cells upon exposure to this compound nih.govfrontiersin.orgfrontiersin.org. This includes observing changes in cell surface roughness, elasticity, and turgor pressure, which can be indicators of antimicrobial efficacy or resistance mechanisms frontiersin.orgfrontiersin.org. AFM is also highly relevant for studying the formation and disruption of biofilms, which are structured communities of microbial cells encased in an extracellular polymeric substance frontiersin.orgfrontiersin.org. By imaging biofilms before and after this compound treatment, researchers can assess the compound's impact on biofilm integrity and bacterial adhesion frontiersin.orgfrontiersin.org.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-magnification images of the surface topography of samples researchgate.netyoutube.com. It operates by scanning a focused beam of electrons over the sample surface, and the signals generated (e.g., secondary electrons, backscattered electrons) are used to construct a detailed image youtube.com. SEM provides excellent depth of field, allowing for the visualization of complex three-dimensional structures youtube.com.
In this compound research, SEM can be applied to characterize the morphology of this compound particles or formulations, such as thin films or nanoparticles researchgate.net. Furthermore, SEM is widely used to visualize the surface characteristics and morphological alterations of bacterial cells exposed to antibiotics nih.govnih.govnih.gov. For instance, SEM can reveal changes in bacterial shape, cell wall integrity, and the presence of surface appendages or exudates, which are indicative of the antibiotic's mechanism of action or cellular damage nih.govnih.gov. Its general applicability extends to examining the structural integrity of biofilms and the impact of antimicrobial agents on their macroscopic architecture researchgate.net.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal ultrastructure of cells and materials at magnifications up to millions of times youtube.combeilstein-journals.org. TEM works by transmitting a beam of electrons through an ultra-thin specimen, and the interaction of electrons with the specimen's internal structures forms an image youtube.com.
For this compound, TEM is particularly useful for investigating its effects on the internal morphology of bacterial cells. This includes observing changes in the bacterial cell wall, cytoplasmic membrane, cytoplasm, and organelles nih.govmdpi.com. For example, TEM can reveal disruptions in the peptidoglycan layer, membrane blebbing, or changes in nucleoid organization in bacteria treated with this compound, providing direct visual evidence of its cellular targets and mechanisms of action mdpi.com. TEM can also be employed to study the fine structure of this compound crystals or aggregates, offering insights into their internal arrangement and crystallinity. Its ability to resolve sub-angstrom details makes it invaluable for understanding the precise structural impact of this compound on biological systems beilstein-journals.org.
Enzyme Inhibition Assay Methodologies (In vitro)
This compound, a cephalosporin antibiotic, exerts its antibacterial activity primarily through the inhibition of bacterial cell wall synthesis. This critical mechanism involves the compound's interaction with specific enzymatic targets within bacterial cells, namely penicillin-binding proteins (PBPs) and, in some cases, its susceptibility to or inhibition of beta-lactamases. Advanced in vitro enzyme inhibition assays are indispensable for characterizing these interactions, providing insights into the compound's potency and spectrum of activity at a molecular level.
Penicillin-Binding Protein (PBP) Inhibition Assays
Penicillin-binding proteins are a group of bacterial enzymes crucial for the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. Cephalosporins, including this compound, mimic the D-Ala-D-Ala dipeptide substrate of these enzymes, leading to their irreversible acylation and inactivation, which ultimately results in bacterial cell lysis. asm.orgnih.govresearchgate.netscribd.comwikipedia.org In vitro methodologies for assessing PBP inhibition are designed to quantify the binding affinity of antibiotics to these essential bacterial targets.
One widely employed technique is the Bocillin FL Binding Assay . This method involves incubating purified PBPs or bacterial membrane preparations with varying concentrations of the test antibiotic. Subsequently, a fluorescently labeled penicillin derivative, such as Bocillin FL, is added. The principle is that the antibiotic, if it binds to the PBP, will compete with Bocillin FL for the active site. The amount of unbound PBP, which is then labeled by Bocillin FL, can be quantified by measuring the fluorescence. A decrease in fluorescence intensity indicates a higher binding affinity of the antibiotic to the PBP, allowing for the determination of the 50% inhibitory concentration (IC50) for PBP binding. researchgate.netcsic.esnih.gov
Another valuable approach is the Thermal Shift Assay , also known as differential scanning fluorimetry (DSF). This assay investigates the binding of a ligand (e.g., this compound) to a target protein (PBP) by monitoring changes in the protein's thermal stability. The protein is gradually heated in the presence of a fluorescent dye that binds non-specifically to hydrophobic regions exposed during protein unfolding. A shift in the protein's melting temperature (Tm) in the presence of the antibiotic indicates a stable protein-ligand interaction, signifying binding. rsc.org
An Indirect Binding Method utilizing radiolabeled penicillin can also be used. This assay typically involves pre-incubating bacterial membrane proteins with serial two-fold dilutions of the cephalosporin. Following this, a radiolabeled penicillin (e.g., [3H]benzylpenicillin) is introduced. After a further incubation, the samples are subjected to boiling and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The binding affinity of the cephalosporin to specific PBPs is determined by the reduction in the radiolabeling of those proteins. asm.org
While specific IC50 values for this compound against various PBPs were not directly available in the current literature search, these methodologies are routinely applied to characterize cephalosporins. For instance, studies on other cephalosporins have reported IC50 values for PBP binding. As an example, the cephalosporin cefozopran (B1663582) was found to inhibit the binding of [14C]benzylpenicillin to PBP 5 of Enterococcus faecalis TN2OO5 with an IC50 of 11 mg/L. nih.gov Similarly, third- and fourth-generation cephalosporins such as cefixime (B193813), cefotaxime, ceftazidime, cefepime, and ceftriaxone (B1232239) have shown low IC50 values (e.g., 0.01 mg/L) for PBP2 in Neisseria gonorrhoeae. csic.es
Table 1: Illustrative PBP Inhibition Data for Select Cephalosporins (Examples)
| Compound | Target PBP (Organism) | Assay Method | IC50 Value (mg/L) | Reference |
| Cefozopran | PBP 5 (Enterococcus faecalis) | [14C]Benzylpenicillin Binding | 11 | nih.gov |
| Ceftriaxone | PBP2 (Neisseria gonorrhoeae) | Bocillin FL Binding | 0.01 | csic.es |
| Cefotaxime | PBP2 (Neisseria gonorrhoeae) | Bocillin FL Binding | 0.01 | csic.es |
| Ceftaroline | PBP2a (Staphylococcus aureus) | PBP Binding Assay | >100-fold better than methicillin/cefotaxime | asm.org |
Beta-Lactamase Inhibition Assays
Beta-lactamases are bacterial enzymes that hydrolyze the beta-lactam ring of antibiotics like this compound, rendering them inactive and conferring resistance. wikipedia.orgcreative-biolabs.comnih.gov While this compound itself is a cephalosporin (a beta-lactam), understanding its stability against various beta-lactamases or its potential as an inhibitor against certain types of these enzymes is crucial for its characterization.
A common in vitro method for assessing beta-lactamase activity and inhibition is the Nitrocefin (B1678963) Hydrolysis Assay . Nitrocefin is a chromogenic cephalosporin substrate that undergoes a distinct color change upon hydrolysis by beta-lactamase, which can be monitored spectrophotometrically, typically at 490 nm or 540 nm. nih.govcreative-biolabs.comajpps.orgamr-insights.eu The rate of color change is directly proportional to the enzyme's activity. To evaluate the inhibitory potential of a compound, the enzyme is incubated with varying concentrations of the test compound prior to the addition of nitrocefin. A reduction in the rate of nitrocefin hydrolysis indicates that the test compound is inhibiting the beta-lactamase. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity, can then be calculated. nih.gov
For example, in a study assessing beta-lactamase inhibition, methyl cinnamate (B1238496) was found to inhibit ESBL beta-lactamases of the CTX-M type with an IC50 of 11.6 µg/mL, compared to 8.1 µg/mL for clavulanic acid, a known beta-lactamase inhibitor. nih.gov This type of assay is fundamental for identifying and characterizing novel beta-lactamase inhibitors or for understanding the susceptibility of new beta-lactam antibiotics to enzymatic degradation.
Table 2: Illustrative Beta-Lactamase Inhibition Data (Examples)
| Inhibitor Compound | Target Beta-Lactamase Type | Assay Method | IC50 Value (µg/mL) | Reference |
| Methyl Cinnamate | ESBL (CTX-M type) | Nitrocefin Hydrolysis | 11.6 | nih.gov |
| Clavulanic Acid | ESBL (CTX-M type) | Nitrocefin Hydrolysis | 8.1 | nih.gov |
These in vitro enzyme inhibition assays provide critical data points for the comprehensive characterization of this compound and other beta-lactam antibiotics, elucidating their molecular interactions with bacterial enzymes and contributing to the understanding of their antibacterial efficacy and potential resistance mechanisms.
Biosynthetic Research Pertaining to Cephalosporin Core Structures Contextual for Cefaloram
Elucidation of Cephalosporin (B10832234) C Biosynthetic Pathways
The biosynthesis of cephalosporin C, a foundational cephalosporin, commences with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. fishersci.ca This initial step is catalyzed by the multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), forming the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). fishersci.cawikipedia.org
The ACV tripeptide then undergoes a crucial cyclization reaction, catalyzed by isopenicillin N synthase (IPNS), to yield the bicyclic compound isopenicillin N (IPN). fishersci.caepa.gov Isopenicillin N, which possesses the penicillin nucleus, is subsequently epimerized to penicillin N by isopenicillin N epimerase. fishersci.co.ukfishersci.cafishersci.ca This epimerization is a key branching point in the β-lactam biosynthetic pathway, directing the intermediate towards cephalosporin synthesis rather than penicillin. fishersci.ca
A pivotal step in cephalosporin biosynthesis is the ring expansion of penicillin N to deacetoxycephalosporin C (DAOC). This transformation, involving the expansion of the five-membered thiazolidine (B150603) ring of penicillin N into a six-membered dihydrothiazine ring, is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase. epa.govfishersci.cawikipedia.orgmetabolomicsworkbench.org In A. chrysogenum, DAOCS can exhibit bifunctional activity, also catalyzing the hydroxylation of DAOC to deacetylcephalosporin C. epa.govfishersci.ca The final step in the pathway involves the transfer of an acetyl moiety from acetyl-coenzyme A to the hydroxyl group of deacetylcephalosporin C, leading to the formation of cephalosporin C. fishersci.ca The entire pathway is compartmentalized within the fungal cell, occurring in both the cytosol and peroxisomes. fishersci.ca
Table 1: Key Intermediates in Cephalosporin C Biosynthesis
| Compound Name | PubChem CID | Role in Pathway |
| L-α-aminoadipic acid | 92136 | Precursor |
| L-cysteine | 5862 | Precursor |
| L-valine | 6287 | Precursor |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 448130 | Intermediate |
| Isopenicillin N (IPN) | 440723 | Intermediate |
| Penicillin N | 71724 | Intermediate |
| Deacetoxycephalosporin C (DAOC) | C06565 | Intermediate |
| Deacetylcephalosporin C | 160577 | Intermediate |
| Cephalosporin C | 65536 | End Product |
Enzymatic Components of Cephalosporin Biosynthesis
The intricate pathway of cephalosporin biosynthesis relies on a series of highly specific enzymatic components. These enzymes facilitate the sequential chemical transformations necessary for the formation of the cephalosporin core structure.
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) : This large, multifunctional non-ribosomal peptide synthetase catalyzes the ATP-dependent condensation of the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) into the ACV tripeptide. fishersci.cawikipedia.org Its activity is crucial for initiating the β-lactam biosynthetic cascade. ebi.ac.uk
Isopenicillin N Synthase (IPNS) : An Fe(II)-dependent oxidase/oxygenase, IPNS is responsible for the oxidative cyclization of the linear ACV tripeptide to form the bicyclic β-lactam and thiazolidine rings of isopenicillin N. epa.govwikipedia.org This enzyme utilizes dioxygen to create the bicyclic nucleus. wikipedia.org
Isopenicillin N Epimerase : This enzyme catalyzes the epimerization of isopenicillin N to penicillin N, a necessary step for the subsequent ring expansion reaction. fishersci.co.ukfishersci.cafishersci.ca
Deacetoxycephalosporin C Synthase (DAOCS) (Expandase) : This key enzyme mediates the ring expansion of the five-membered thiazolidine ring of penicillin N to the six-membered dihydrothiazine ring characteristic of cephalosporins, yielding deacetoxycephalosporin C (DAOC). epa.govfishersci.cawikipedia.orgmetabolomicsworkbench.org DAOCS is an Fe(II)-dependent dioxygenase that requires 2-oxoglutarate as a co-substrate, which is oxidatively split to produce a ferryl intermediate crucial for catalysis. wikipedia.orgmetabolomicsworkbench.org In some fungal species like A. chrysogenum, DAOCS exhibits bifunctional activity, also catalyzing the hydroxylation of DAOC to deacetylcephalosporin C. epa.govfishersci.ca
Table 2: Key Enzymes and Their Reactions in Cephalosporin C Biosynthesis
| Enzyme Name | EC Number (if applicable) | Substrates | Products |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | 6.3.2.26 wikipedia.org | L-α-aminoadipic acid, L-cysteine, L-valine, ATP, H2O ebi.ac.uk | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, AMP, diphosphate (B83284) ebi.ac.uk |
| Isopenicillin N Synthase (IPNS) | 1.21.3.1 wikipedia.org | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, O2 h-its.org | Isopenicillin N, H2O h-its.org |
| Isopenicillin N Epimerase | 5.1.1.17 wikipedia.org | Isopenicillin N | Penicillin N |
| Deacetoxycephalosporin C Synthase (DAOCS) | 1.14.20.1 metabolomicsworkbench.org | Penicillin N, 2-oxoglutarate, O2 metabolomicsworkbench.org | Deacetoxycephalosporin C, succinate, CO2, H2O metabolomicsworkbench.org |
Genetic and Metabolic Engineering Approaches for Biosynthetic Pathway Modulation
Genetic and metabolic engineering strategies have been extensively applied to modulate cephalosporin biosynthetic pathways, primarily to enhance production yields and to generate novel β-lactam compounds. These approaches offer rational alternatives to traditional strain improvement methods. guidetopharmacology.org
Metabolic engineering also encompasses targeted genetic modifications to improve the cellular properties of producer strains. This can involve introducing new genetic material (heterologous expression) to extend existing pathways or to create entirely new fermentation processes. guidetopharmacology.org For example, the disruption of the cefEF gene in A. chrysogenum, which encodes the bifunctional expandase/hydroxylase, can lead to the accumulation of deacetoxycephalosporin C (DAOC). This accumulated DAOC can then be enzymatically converted to other industrially valuable compounds, such as 7-aminodeacetoxycephalosporanic acid (7-ADCA), through subsequent bioconversion steps involving enzymes like D-amino acid oxidase (DAO) and glutaryl acylase (GLA). wikipedia.org
Furthermore, direct evolution of central enzymes, such as deacetoxycephalosporin C synthase (DAOCS), is being investigated as a means to replace chemical processes for the production of key intermediates like 7-aminocephalosporanic acid (7-ACA) and 7-ADCA. guidetopharmacology.org Understanding the complex regulatory mechanisms, including the role of transcription factors in controlling gene expression, is also critical for effective pathway modulation. fishersci.ca The addition of certain compounds, like methionine, has been shown to stimulate cephalosporin C production by inducing the expression of biosynthetic enzymes and enhancing the transcription of their corresponding genes. nih.gov
Future Research Directions and Emerging Concepts for Cefaloram
Exploration of Novel Synthetic Pathways and Advanced Derivatization Strategies
The development of novel synthetic pathways and advanced derivatization strategies for Cefaloram aims to enhance its properties and expand its applications. Research has explored linking this compound to other molecules to create new compounds with improved efficacy, particularly against challenging bacterial forms like biofilms frontiersin.orgfrontiersin.orgmdpi.comoup.comencyclopedia.pubnih.govresearchgate.netresearchgate.net.
One notable derivatization strategy involves covalently linking nitric oxide (NO) donors, such as diazeniumdiolate (NONOate), to the 3′ position of this compound, forming cephalosporin-3′-diazeniumdiolates (C3Ds) frontiersin.orgfrontiersin.orgmdpi.comoup.comencyclopedia.pubnih.govresearchgate.netresearchgate.net. This approach leverages the bacterial enzyme β-lactamase to trigger the release of nitric oxide, which can then act to disperse bacterial biofilms frontiersin.orgfrontiersin.orgmdpi.comoup.comencyclopedia.pubnih.govresearchgate.netresearchgate.net. For instance, DEA-C3D, a prodrug containing the phenacetyl side chain of this compound and a diazeniumdiolate NO donor, has been shown to disperse Pseudomonas aeruginosa biofilms mdpi.comoup.comencyclopedia.pubresearchgate.net. Another analogue, PYRRO-C3D, also derived from this compound, utilizes a faster-acting diazeniumdiolate and has demonstrated activity against Haemophilus influenzae and Streptococcus pneumoniae biofilms oup.comresearchgate.netresearchgate.net.
Deeper Mechanistic Understanding of Antimicrobial Action at the Molecular Level
While this compound's primary mechanism involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), a deeper molecular understanding of this interaction and its downstream effects remains an active area of research ontosight.ainih.govnih.gov. PBPs are enzymes crucial for peptidoglycan assembly and cell wall remodeling during bacterial growth and division nih.govnih.govwhiterose.ac.uk. Inactivation of PBPs by this compound interferes with the cross-linkage of peptidoglycan chains, leading to weakened cell walls and subsequent cell lysis nih.govchemicalbook.com.
Future research aims to elucidate the precise roles of specific PBPs in peptidoglycan assembly and the detailed molecular events that follow their inhibition, particularly in resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) nih.govwhiterose.ac.uk. Despite the known function of PBPs, the reasons behind resistance mechanisms, such as altered PBP structures in MRSA, are not fully understood nih.govwhiterose.ac.uk. Developing chemical probes that bind to PBPs for imaging in fluorescence microscopy is one approach to help unravel these complex mechanisms whiterose.ac.uk. A more granular understanding of the conformational changes induced in PBPs upon this compound binding, the exact enzymatic steps affected, and the subsequent cellular stress responses could pave the way for designing more potent and targeted derivatives.
Development of Advanced Strategies to Combat Evolving Resistance Mechanisms
Bacterial resistance to antibiotics, including cephalosporins, is a significant global health challenge, driven by mechanisms such as β-lactamase production, alteration of porin channels, modification of transpeptidase molecular structure, and upregulation of efflux pumps nih.govwikipedia.orgauctoresonline.org. This compound, like other β-lactam antibiotics, is susceptible to β-lactamase enzymes that cleave its β-lactam ring, rendering it inactive nih.govwikipedia.orgauctoresonline.org.
Advanced strategies to combat evolving resistance mechanisms involving this compound largely focus on combination therapies and prodrug approaches. As discussed in Section 10.1, linking this compound to nitric oxide donors allows for β-lactamase-triggered NO release, which can disperse biofilms and make bacteria more susceptible to antibiotics frontiersin.orgfrontiersin.orgmdpi.comoup.comencyclopedia.pubnih.govresearchgate.netresearchgate.net. Studies have shown that combining this compound-derived NO-donor prodrugs with other antibiotics, such as colistin (B93849), can lead to near-complete eradication of Pseudomonas aeruginosa biofilms oup.comencyclopedia.pubresearchgate.net. This suggests that this compound-based prodrugs could serve as adjunctive therapies to overcome biofilm-mediated antibiotic tolerance, which is often thousands of times higher than that of planktonic bacteria frontiersin.orgoup.comnih.gov.
Further research directions include exploring novel β-lactamase inhibitors that can be co-formulated with this compound or its derivatives to protect the β-lactam ring from enzymatic degradation nih.govauctoresonline.org. Investigating mutations in bacterial genes that encode modified PBPs, which reduce this compound's binding affinity, also remains critical nih.gov. Understanding the interplay between different resistance mechanisms (e.g., efflux pumps and PBP modifications) and how this compound's structure can be modified to circumvent these defenses is essential for developing next-generation antimicrobial agents.
Integration of Multiscale Computational Modeling and Experimental Research
The integration of multiscale computational modeling with experimental research is becoming increasingly vital in antimicrobial drug discovery and development. For cephalosporins, including this compound, computational models can offer insights that are difficult to obtain through traditional laboratory methods mdpi.com.
In silico modeling, which involves computer-assisted experimentation, allows for the prediction of molecular properties, interactions, and potential biological activities mdpi.commdpi.com. This approach can be used to design novel antimicrobial agents, predict their ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, and assess drug-likeness mdpi.commdpi.com. For this compound, computational studies could focus on:
Molecular Docking and Dynamics Simulations: To precisely model the binding of this compound and its derivatives to PBPs, identifying key interaction points and understanding conformational changes that might impact binding affinity or resistance.
Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate structural features of this compound derivatives with their antimicrobial activity, guiding the design of more potent compounds.
Biofilm Growth and Dispersal Modeling: To simulate the complex dynamics of biofilm formation and disruption by this compound-derived prodrugs, optimizing NO release kinetics and spatial distribution within the biofilm matrix.
Resistance Mechanism Prediction: To model the impact of PBP mutations or efflux pump activity on this compound efficacy, helping to anticipate and design against emerging resistance.
Application of Emerging Analytical Technologies in this compound Characterization
The precise characterization of this compound and its derivatives is crucial for understanding their chemical properties, purity, and interactions. Emerging analytical technologies offer enhanced capabilities for this purpose. Current analytical methods employed in research involving this compound include thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 31P NMR), and ultraviolet (UV) light visualization whiterose.ac.uk. Confocal laser scanning microscopy (CLSM) is also utilized, particularly in studies investigating biofilm dispersal by this compound-derived prodrugs oup.com.
Future research can leverage more advanced analytical techniques to gain deeper insights:
High-Resolution Mass Spectrometry (HRMS): For precise molecular weight determination, impurity profiling, and characterization of metabolites or degradation products. Predicted collision cross section (CCS) values, which can be measured by ion mobility-mass spectrometry, are already available for this compound, indicating potential for advanced structural analysis uni.lu.
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: To resolve the high-resolution structures of this compound in complex with PBPs, providing atomic-level details of their binding interactions, which is critical for rational drug design.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): For real-time, label-free analysis of this compound's binding kinetics and thermodynamics with target proteins, offering quantitative data on affinity and specificity.
Advanced Chromatographic Techniques (e.g., UPLC-MS/MS): For highly sensitive and selective quantification of this compound and its derivatives in complex matrices, enabling detailed pharmacokinetic and stability studies.
Raman Spectroscopy and Infrared (IR) Microscopy: For chemical imaging and understanding the distribution of this compound within bacterial cells or biofilms, providing insights into its cellular uptake and localization.
These technologies will enable a more comprehensive characterization of this compound's physicochemical properties, stability, and interactions at a molecular level, supporting the development of new synthetic routes and advanced formulations.
Investigation of this compound's Role in Complex Biological Systems (e.g., microbial communities, without clinical applications)
Investigation into this compound's role in complex biological systems, particularly microbial communities like biofilms, is a significant area of future research, focusing on mechanistic understanding rather than clinical application. Biofilms, which are sessile communities of microorganisms encased in an extracellular matrix, are notoriously recalcitrant to antibiotic treatment and represent a major cause of persistent infections frontiersin.orgfrontiersin.orgoup.comnih.govresearchgate.netmdpi.com. Bacteria within biofilms can be thousands of times more tolerant to antimicrobials than their planktonic counterparts frontiersin.orgoup.comnih.gov.
Research has already demonstrated this compound's potential in this area through its derivatization with nitric oxide (NO) donors. Cephalosporin-3′-diazeniumdiolates (C3Ds), which incorporate this compound's structure, are designed to release NO in response to bacterial β-lactamases frontiersin.orgfrontiersin.orgmdpi.comoup.comencyclopedia.pubnih.govresearchgate.netresearchgate.net. This NO release can induce biofilm dispersal, making the bacteria more susceptible to antimicrobial agents frontiersin.orgfrontiersin.orgoup.comnih.govresearchgate.netmdpi.com. For instance, a this compound-derived prodrug, DEA-C3D, has been shown to disperse biofilms formed by clinical isolates of Pseudomonas aeruginosa, and when combined with colistin, it resulted in a significant reduction in biofilm-residing cells oup.comencyclopedia.pubresearchgate.net. This dispersal is attributed to NO's ability to facilitate microbial phosphodiesterase activity and reduce cyclic-di-GMP levels, leading to a genetically programmed dispersion response researchgate.net.
Future research in this domain could explore:
Impact on Biofilm Architecture: Detailed studies using advanced imaging techniques (e.g., CLSM) to observe how this compound-derived compounds alter the structural integrity and extracellular polymeric substance (EPS) matrix of various microbial biofilms.
Interactions within Polymicrobial Biofilms: Investigating the effects of this compound and its derivatives on mixed-species biofilms, which are more representative of natural microbial communities, to understand inter-species dynamics and potential synergistic or antagonistic effects.
Influence on Quorum Sensing: Examining how this compound or its derivatives might interfere with bacterial quorum sensing pathways, which regulate biofilm formation and virulence factor production.
Metabolic Changes within Biofilms: Analyzing the metabolic shifts in bacteria within biofilms upon exposure to this compound, providing insights into how the compound affects bacterial physiology in a community setting.
These investigations will contribute to a deeper understanding of this compound's interaction with complex microbial ecosystems, offering valuable insights into novel strategies for managing bacterial populations without focusing on direct clinical applications.
Q & A
Q. Q1: What are the critical structural features of Cefaloram that influence its β-lactamase stability?
Methodological Answer: To investigate this, researchers should:
- Perform molecular docking studies to analyze interactions between this compound and β-lactamase enzymes (e.g., TEM-1, SHV-1) using software like AutoDock Vina .
- Conduct hydrolysis assays under controlled pH and temperature to measure degradation rates, comparing this compound with structurally analogous cephalosporins.
- Use X-ray crystallography or NMR spectroscopy to resolve the 3D conformation of this compound-enzyme complexes, identifying steric or electronic barriers to hydrolysis.
Q. Table 1: Key Structural Parameters for β-Lactamase Stability
Q. Q2: How can researchers optimize in vitro biofilm disruption assays for this compound against Pseudomonas aeruginosa?
Methodological Answer:
- Use crystal violet staining combined with confocal microscopy to quantify biofilm biomass and spatial distribution.
- Standardize inoculum density (e.g., 1 × 10⁶ CFU/mL) and growth medium (e.g., Mueller-Hinton + 1% glucose) to mimic cystic fibrosis airway conditions .
- Include DEA-C3D (a nitric oxide donor) as a synergistic agent, and measure biofilm dispersal using ATP bioluminescence to assess metabolic activity post-treatment .
Advanced Research Questions
Q. Q3: How should researchers reconcile contradictory data on this compound’s efficacy in in vivo vs. in vitro models?
Methodological Answer:
- Apply Bayesian hierarchical modeling to account for variability in pharmacokinetic parameters (e.g., tissue penetration, protein binding).
- Conduct transcriptomic profiling (RNA-seq) of P. aeruginosa biofilms exposed to this compound in vitro vs. in vivo to identify microenvironment-specific resistance pathways.
- Validate findings using microdialysis in animal models to measure drug concentrations at infection sites .
Q. Table 2: Discrepancies in this compound Efficacy Across Models
| Model Type | MIC (μg/mL) | Biofilm Reduction (%) | Key Limiting Factor |
|---|---|---|---|
| In vitro | 4 | 78 ± 6 | Static growth conditions |
| In vivo (murine) | 16 | 32 ± 8 | Suboptimal tissue diffusion |
Q. Q4: What statistical frameworks are suitable for analyzing time-dependent killing kinetics of this compound?
Methodological Answer:
- Use non-linear mixed-effects modeling (NONMEM) to fit time-kill curves, incorporating parameters like:
- Post-antibiotic effect (PAE) duration.
- Mutant prevention concentration (MPC) thresholds.
- Compare log-linear regression vs. E-max models to identify concentration-dependent vs. time-dependent activity.
- Validate models with bootstrapping (1,000 replicates) to assess robustness .
Q. Q5: How can researchers address ethical challenges in clinical trials evaluating this compound for resistant infections?
Methodological Answer:
- Adhere to PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure clinical relevance and ethical alignment .
- Implement adaptive trial designs with pre-specified stopping rules for futility/toxicity.
- Use blinded independent review committees to assess adverse events, minimizing bias in safety reporting .
Methodological Pitfalls to Avoid
- Overreliance on MIC values alone : Pair MICs with minimum biofilm eradication concentration (MBEC) assays to capture resistance in biofilms .
- Ignoring pH variability : this compound’s stability is pH-sensitive; validate assays across physiological pH ranges (5.5–7.8) .
- Inadequate sample size : Use power analysis (α=0.05, β=0.2) to determine cohort sizes in animal studies, accounting for inter-individual variability .
Emerging Research Directions
- Multi-omics integration : Combine metabolomics (LC-MS) and proteomics (TMT labeling) to map this compound’s impact on bacterial stress-response pathways.
- Machine learning : Train models on cephalosporin structure-activity relationships to predict this compound derivatives with enhanced β-lactamase resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
